
N-(4-bromo-3-fluorophenyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-3-fluorophenyl)thiolan-3-amine is a chemical compound with the molecular formula C₁₀H₁₁BrFNS and a molecular weight of 276.17 g/mol . This compound is notable for its unique structure, which includes a bromine and fluorine atom attached to a phenyl ring, and a thiolan-3-amine group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-fluorophenyl)thiolan-3-amine typically involves the reaction of 4-bromo-3-fluoroaniline with thiolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-fluorophenyl)thiolan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiolan-3-amine group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone for halogen exchange reactions.
Oxidation Reactions: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(4-bromo-3-fluorophenyl)thiolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-fluorophenyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific signaling pathways that are crucial for cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)thiolan-3-amine: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Another related compound with a sulfonamide group instead of a thiolan-3-amine group.
Uniqueness
N-(4-bromo-3-fluorophenyl)thiolan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiolan-3-amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-(4-bromo-3-fluorophenyl)thiolan-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a thiolane ring, a bromine atom, and a fluorophenyl group. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its interactions with biological systems.
- Molecular Formula : C10H10BrFNS
- Molecular Weight : Approximately 290.09 g/mol
The presence of halogen substituents (bromine and fluorine) in the compound is known to influence its biological reactivity and activity significantly. Such modifications can enhance binding affinities to biological targets, which is critical for therapeutic efficacy.
Antimicrobial Activity
Compounds containing thiolane rings, such as this compound, have demonstrated notable antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains. For instance:
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Moderate to high activity | |
Escherichia coli | Significant inhibition | |
Candida albicans | Notable antifungal properties |
The mechanism of action for these antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. Compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways involved in tumor growth.
For example, some derivatives of thiolane compounds have been reported to exhibit cytotoxic effects against human cancer cell lines, suggesting that this compound might also be effective in this regard.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell metabolism.
- Receptor Modulation : It can potentially modulate receptor activities on cell surfaces, influencing cellular responses.
- Signaling Pathway Interference : By affecting key proteins and enzymes in signaling pathways, it may alter cellular functions relevant to disease mechanisms.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of this compound analogs to better understand their biological activities. For instance:
- Synthesis and Screening : A series of thiolane derivatives were synthesized and screened for antimicrobial and anticancer activities. The results indicated that specific modifications enhanced their potency.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that the presence of halogen substituents significantly impacted the compounds' reactivity and biological properties.
Properties
Molecular Formula |
C10H11BrFNS |
---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
N-(4-bromo-3-fluorophenyl)thiolan-3-amine |
InChI |
InChI=1S/C10H11BrFNS/c11-9-2-1-7(5-10(9)12)13-8-3-4-14-6-8/h1-2,5,8,13H,3-4,6H2 |
InChI Key |
HBJFCIJBRPKBKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1NC2=CC(=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.